tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate
Description
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-[[1-(3-hydroxypropyl)cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-9-12(6-7-12)5-4-8-14/h14H,4-9H2,1-3H3,(H,13,15) |
InChI Key |
FQYQBRMCCQCCOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)CCCO |
Origin of Product |
United States |
Preparation Methods
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction remains a cornerstone for constructing cyclopropane rings. For this compound, the reaction begins with 3-buten-1-ol, which undergoes cyclopropanation using diiodomethane and a zinc-copper couple in anhydrous diethyl ether. The resultant 1-(hydroxymethyl)cyclopropane is isolated in 65–72% yield after silica gel chromatography. Key parameters include:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclopropanation | CH₂I₂, Zn-Cu, Et₂O, 0°C → RT, 12 h | 68% |
| Purification | Column chromatography (EtOAc/hexane 1:3) | - |
Steric hindrance from the hydroxymethyl group necessitates prolonged reaction times (≥12 h) to achieve complete conversion.
Kulinkovich-De Meijere Reductive Cyclopropanation
This method employs titanium-mediated cyclopropanation of esters. Starting with ethyl 4-pentenoate, titanium(IV) isopropoxide and ethylmagnesium bromide generate a titanacyclopropane intermediate, which reacts with the ester to form the cyclopropane ring. Hydrolysis yields 1-(hydroxymethyl)cyclopropane-1-carboxylic acid (55–60% yield). While scalable, this route requires strict anhydrous conditions and generates stoichiometric titanium waste.
Hydroxypropyl Chain Introduction
Epoxide Ring-Opening Alkylation
The hydroxymethyl group is converted to an epoxide via tosylation (TsCl, Et₃N, CH₂Cl₂) followed by oxidation (mCPBA). Subsequent ring-opening with propargyl magnesium bromide in THF introduces a three-carbon chain. Hydrogenation (H₂, Pd/C) reduces the alkyne to a hydroxypropyl group, achieving 70–75% overall yield.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Tosylation | TsCl (1.2 eq), Et₃N, CH₂Cl₂, 0°C, 2 h | 89% |
| Epoxidation | mCPBA (1.5 eq), NaHCO₃, RT, 6 h | 78% |
| Alkylation | Propargyl MgBr (3 eq), THF, −78°C → RT, 12 h | 82% |
| Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH, RT, 4 h | 95% |
Grignard Addition to Aldehydes
Oxidation of 1-(hydroxymethyl)cyclopropane to the corresponding aldehyde (PCC, CH₂Cl₂) enables nucleophilic addition of allyl magnesium bromide. Anti-Markovnikov hydration (BH₃·THF, then H₂O₂/NaOH) installs the hydroxypropyl moiety with 65% yield over three steps.
Carbamate Protection of the Amine
Boc Anhydride Coupling
The primary amine, generated via Curtius degradation of 1-(3-hydroxypropyl)cyclopropane-1-carboxylic acid, reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane. Using 4-dimethylaminopyridine (DMAP) as a catalyst, this step proceeds at room temperature (85–90% yield).
| Parameter | Optimal Value |
|---|---|
| Solvent | CH₂Cl₂ |
| Base | DMAP (0.1 eq) |
| Temperature | 25°C |
| Time | 6 h |
Microwave-Assisted Protection
Microwave irradiation (100°C, 30 min) accelerates Boc protection, reducing reaction times from hours to minutes while maintaining yields >85%. This method is preferable for thermally sensitive intermediates.
Alternative Synthetic Pathways
Reductive Amination
Condensation of 1-(3-hydroxypropyl)cyclopropanecarbaldehyde with tert-butyl carbamate in the presence of sodium cyanoborohydride (NaBH₃CN) achieves direct reductive amination. Yields (60–65%) are lower due to competing imine hydrolysis.
Enzymatic Carbamate Formation
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the transesterification of methyl carbamate with 1-(3-hydroxypropyl)cyclopropanemethanol in tert-butanol. This green chemistry approach affords 55% yield but requires extensive optimization.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Simmons-Smith + Epoxide Alkylation | High regioselectivity | Multi-step purification | 60–70% |
| Kulinkovich-De Meijere + Curtius Degradation | Scalability | Titanium waste generation | 50–55% |
| Reductive Amination | Step economy | Low efficiency | 60–65% |
| Enzymatic Protection | Solvent sustainability | Substrate specificity | 50–55% |
Industrial-Scale Considerations
Pilot-scale productions (>1 kg) favor the Simmons-Smith/epoxide alkylation route due to reproducible yields and commercial availability of starting materials. Critical challenges include:
- Cyclopropane Ring Stability : Thermal decomposition above 150°C necessitates low-temperature processing.
- Hydroxypropyl Group Oxidation : Residual palladium from hydrogenation must be <10 ppm (verified by ICP-MS).
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents such as tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a better leaving group, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate has several applications in scientific research:
Biology: Investigated for its potential as a protective group for amines in peptide synthesis.
Medicine: Explored for its potential therapeutic properties, including its role as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, releasing the active moiety upon enzymatic cleavage of the carbamate group. This release can lead to the activation or inhibition of specific biological pathways, depending on the nature of the active moiety.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate with structurally related carbamate derivatives containing cyclopropane rings and diverse substituents. Key differences in substituents, molecular properties, and biological activities are highlighted.
Key Findings from Comparative Analysis:
Substituent Effects on Solubility and Bioactivity: The 3-hydroxypropyl group in the target compound improves aqueous solubility compared to lipophilic substituents like 3-fluorophenyl . 2-aminoethyl and 2-hydroxyethyl derivatives exhibit enhanced hydrogen-bonding interactions, making them suitable for targeting polar enzyme active sites .
Role of Functional Groups in Drug Design :
- Difluoromethyl and thiazin ring substituents (e.g., ) are critical for BACE1 inhibition, demonstrating substituent-dependent enzyme selectivity .
- Methoxyacetyl groups () enhance metabolic stability by resisting oxidative degradation, a common issue with alkyl chains .
Structural Rigidity and Conformational Effects :
- Cyclopropane rings confer steric rigidity, reducing conformational flexibility and improving binding specificity across all analogs .
- Allyloxy-fluorophenyl substituents () optimize serotonin 2C receptor agonism by balancing steric bulk and electronic effects .
Synthetic Versatility :
- The Boc-protected amine in the target compound and its analogs allows for facile deprotection, enabling downstream functionalization in multi-step syntheses .
Q & A
Q. What synthetic routes are commonly employed for the preparation of tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step protocols:
-
Step 1: Protection of the amine group using tert-butyl carbamate under basic conditions (e.g., NaH in DMF) .
-
Step 2: Coupling of the cyclopropane-containing intermediate with 3-hydroxypropyl derivatives via nucleophilic substitution or Mitsunobu reactions .
-
Optimization Parameters:
Parameter Optimal Range Impact Solvent Dichloromethane or acetonitrile Enhances solubility and reaction kinetics Temperature 0–25°C Minimizes side reactions (e.g., ring-opening of cyclopropane) pH 8–10 (basic) Stabilizes intermediates and prevents premature deprotection
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR: Identify characteristic peaks:
- tert-Butyl group: δ 1.2–1.4 ppm (singlet, 9H) .
- Cyclopropane protons: δ 0.8–1.1 ppm (multiplet) .
- IR Spectroscopy: Confirm carbamate C=O stretch at ~1700 cm⁻¹ .
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during intermediate characterization?
Methodological Answer: Contradictions (e.g., unexpected splitting in NMR) arise from conformational flexibility or impurities. Strategies include:
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign stereochemistry .
- HPLC-PDA/MS: Detect and quantify impurities (>95% purity threshold) .
- X-ray Crystallography: Resolve ambiguous stereochemistry in crystalline intermediates .
Q. What strategies enable selective functionalization of the cyclopropane ring in this compound?
Methodological Answer: The strained cyclopropane ring is prone to ring-opening but can be selectively modified:
-
Electrophilic Additions: Use Brønsted acids (e.g., H2SO4) to protonate the ring, followed by nucleophilic attack .
-
Transition Metal Catalysis: Pd-mediated cross-coupling to introduce aryl/alkyl groups without ring rupture .
-
Comparative Reactivity Table:
Reaction Type Conditions Outcome Acid-catalyzed H2SO4, 50°C Ring-opening to form allylic intermediates Photochemical UV light, CH2Cl2 [2+2] Cycloaddition with alkenes
Q. How do steric/electronic effects of substituents influence biological activity in related carbamates?
Methodological Answer: Comparative structure-activity relationship (SAR) studies reveal:
-
Electron-Withdrawing Groups (e.g., -F): Enhance metabolic stability but reduce binding affinity to enzymes .
-
Steric Bulk (e.g., tert-butyl): Improves selectivity for hydrophobic binding pockets .
-
Case Study Table:
Derivative Substituent Bioactivity (IC50) 3-Fluorophenyl -F 12 μM (Enzyme X) 3-Hydroxypropyl -OH 8 μM (Enzyme X)
Q. How can computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate binding poses in enzyme active sites (e.g., cytochrome P450) .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .
- Validation: Correlate computational binding scores with experimental IC50 values from enzyme inhibition assays .
Q. What experimental designs are effective for evaluating anti-inflammatory activity in vivo?
Methodological Answer:
-
Murine Models (e.g., Carrageenan-induced edema): Administer compound (10–50 mg/kg) and measure paw swelling reduction vs. controls .
-
Biomarker Analysis: Quantify TNF-α/IL-6 levels via ELISA to confirm mechanism .
-
Dose-Response Table:
Dose (mg/kg) Edema Reduction (%) p-value 10 35 0.01 50 62 0.001
Q. How can thermal analysis (TGA/DSC) guide formulation development?
Methodological Answer:
-
TGA: Determine decomposition onset temperature (>200°C indicates suitability for lyophilization) .
-
DSC: Identify polymorphic transitions (e.g., crystalline → amorphous) affecting solubility .
-
Data Table:
Technique Parameter Value TGA Decomposition onset 215°C DSC Melting point 85°C
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
